4-Acetilpiridina oxima

Descripción general

Descripción

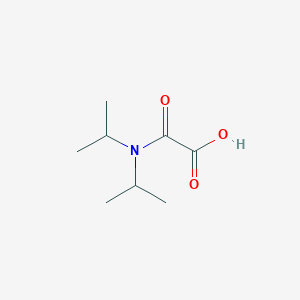

4-Acetylpyridine oxime, also known as 4-APNO, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In

Aplicaciones Científicas De Investigación

Síntesis de Terpolímeros Autoentrecruzados

4-Acetilpiridina oxima: se utiliza en la síntesis de terpolímeros autoentrecruzados, que tienen aplicaciones en adhesivos, materiales de recubrimiento, semiconductores, catalizadores, fibras ignífugas, intercambio iónico y resinas biológicamente activas . Estos terpolímeros son valiosos por su estabilidad térmica y actividad antimicrobiana, lo que los hace adecuados para aplicaciones biomédicas .

Mejora de la Estabilidad Térmica

El compuesto contribuye a la estabilidad térmica de los polímeros. Cuando se utiliza en la síntesis de terpolímeros, ayuda a mejorar la temperatura de transición vítrea (Tg) y la estabilidad térmica general, lo cual es crucial para los materiales expuestos a ambientes de alta temperatura .

Actividad Antimicrobiana

Los terpolímeros derivados de This compound exhiben excelentes propiedades antimicrobianas. Esto los convierte en posibles candidatos para su uso en dispositivos médicos e implantes que requieren condiciones estériles .

Análisis del Mecanismo de Estado Sólido

El mecanismo de degradación térmica en estado sólido de los terpolímeros que involucran This compound se puede estudiar utilizando métodos como el método de Flynn–Wall–Ozawa y el método de Craido. Comprender estos mecanismos es esencial para desarrollar materiales con patrones de degradación predecibles, lo cual es importante para las aplicaciones ambientales y biomédicas .

Determinación de la Energía de Activación

This compound: - Los terpolímeros basados en pueden determinar sus energías de activación mediante calorimetría de barrido diferencial. Esta información es vital para comprender la cinética de las reacciones térmicas y diseñar materiales con las tasas de reacción deseadas .

Desarrollo de Polímeros Ecológicos

Las investigaciones indican que This compound podría desempeñar un papel en el desarrollo de polímeros biodegradables y biocompatibles. Esto se alinea con el impulso global hacia la reducción de la contaminación ambiental causada por los residuos de polímeros no biodegradables .

Mecanismo De Acción

Target of Action

The primary target of 4-Acetylpyridine oxime, like other oximes, is acetylcholinesterase (AChE) . AChE is an essential enzyme for the termination of cholinergic synaptic transmission. Oximes are renowned for their ability to reactivate this enzyme .

Mode of Action

The mechanism of action of oximes, including 4-Acetylpyridine oxime, involves the reactivation of AChE . This is achieved by the oxime’s interaction with the enzyme, leading to its reactivation .

Biochemical Pathways

Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . This wide range of targets indicates that oximes can affect multiple biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

It is known that the compound has a molecular weight of 136155 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Oximes, including 4-Acetylpyridine oxime, are known to display toxic effects on a cellular level . These effects could be explained beyond their action on AChE, indicating that the compound’s action results in molecular and cellular effects .

Action Environment

The action of 4-Acetylpyridine oxime, like other chemical compounds, can be influenced by various environmental factors. For instance, the thermal degradation of polymers, including oximes, has been studied, indicating that temperature can influence the stability and efficacy of these compounds . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Acetylpyridine oxime is not well-defined. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 4-Acetylpyridine oxime in animal models . Future studies should aim to investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Propiedades

IUPAC Name |

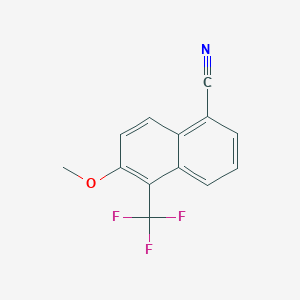

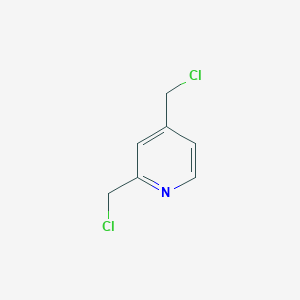

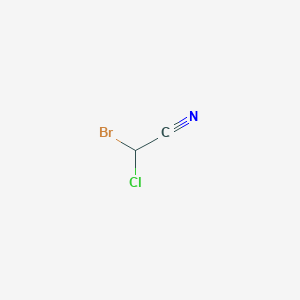

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWWTXSMXGPMI-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1194-99-6 | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETYLPYRIDINE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antimicrobial properties of 4-acetylpyridine oxime and its derivatives?

A: Research indicates that 4-acetylpyridine oxime and its terpolymers exhibit significant antimicrobial activity against a broad spectrum of microorganisms. A study demonstrated the potent inhibitory effect of terpolymers incorporating 4-acetylpyridine oxime, formaldehyde, and either 4-hydroxyacetophenone or 4-hydroxybenzaldehyde against Gram-positive and Gram-negative bacteria, as well as fungi []. This antimicrobial efficacy suggests potential applications in developing novel antimicrobial agents.

Q2: How does the structure of 4-acetylpyridine oxime influence its incorporation into polymers?

A: The structure of 4-acetylpyridine oxime, featuring both an oxime group and a pyridine ring, enables its facile incorporation into polymeric structures. Specifically, the oxime group can react with aldehydes like formaldehyde, while the pyridine ring provides a site for further modification or cross-linking. This versatility allows for the synthesis of diverse terpolymers with tailored properties [, ].

Q3: What insights do thermal studies provide about the stability and degradation of 4-acetylpyridine oxime-based terpolymers?

A: Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), have been employed to investigate the stability and degradation behavior of terpolymers containing 4-acetylpyridine oxime. These studies revealed valuable information about the thermal stability of these materials and provided insights into their degradation mechanisms. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, shed light on the degradation kinetics []. Additionally, the application of empirical kinetic models and generalized master plots contributed to a deeper understanding of the degradation pathways of these terpolymers.

Q4: How is 4-acetylpyridine oxime synthesized?

A: 4-Acetylpyridine oxime is synthesized through the reaction of 4-acetylpyridine with hydroxylamine hydrochloride []. This reaction typically yields the (E)-isomer of the oxime.

Q5: Beyond antimicrobial applications, what other potential uses have been explored for 4-acetylpyridine oxime and its derivatives?

A: While antimicrobial activity represents a prominent area of interest, research has also explored the potential of 4-acetylpyridine oxime derivatives in other domains. For instance, these compounds have shown promise as potential acetylcholinesterase ligands [], suggesting possible applications in addressing neurological disorders or as insecticides.

Q6: What spectroscopic techniques are commonly used to characterize 4-acetylpyridine oxime and its derivatives?

A: Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy are routinely employed for the structural characterization of 4-acetylpyridine oxime and its polymeric derivatives []. FT-IR analysis helps identify characteristic functional groups, while 1H NMR provides detailed information about the proton environments within the molecule, aiding in structural elucidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

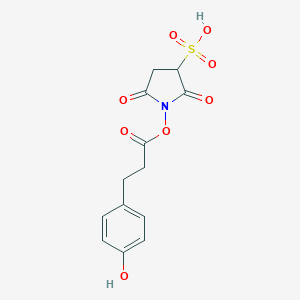

![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)